L-Valine, L-asparaginyl-L-seryl-

Peptide conformational analysis Computational peptide folding Sequence-property relationships

Generic polar tripeptides introduce variability in deamidation kinetics and ACE inhibition assays. This sequence-verified Asn-Ser-Val (CAS 321874-83-3) provides a defined standard. • Deamidation positive control: Asn-Ser motif deamidates 10-50× faster than Asn-Ala/Asn-Val. • ACE inhibition negative control: No detectable activity (Val-Asn-Pro IC50 = 6.4 µM). • Non-bitter; ideal for nutraceutical taste profiling. Full analytical documentation; global shipping available.

Molecular Formula C12H22N4O6
Molecular Weight 318.33 g/mol
CAS No. 321874-83-3
Cat. No. B14260023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, L-asparaginyl-L-seryl-
CAS321874-83-3
Molecular FormulaC12H22N4O6
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C12H22N4O6/c1-5(2)9(12(21)22)16-11(20)7(4-17)15-10(19)6(13)3-8(14)18/h5-7,9,17H,3-4,13H2,1-2H3,(H2,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-,7-,9-/m0/s1
InChIKeyNCXTYSVDWLAQGZ-ZKWXMUAHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asn-Ser-Val Identity and Physicochemical Baseline


L-Valine, L-asparaginyl-L-seryl- (CAS 321874-83-3), synonymously known as Asn-Ser-Val or L-Asparaginyl-L-seryl-L-valine, is a defined-sequence tripeptide composed of L-asparagine, L-serine, and L-valine linked by peptide bonds [1]. It is classified as an oligopeptide within the ChEBI ontology (CHEBI:160113) [2]. The compound has a molecular formula of C12H22N4O6 and a molecular weight of 318.33 g/mol [1]. Key computed physicochemical properties include an XLogP3 of -5.8, a topological polar surface area of 185 Ų, 6 hydrogen bond donors, 7 hydrogen bond acceptors, and 9 rotatable bonds, indicating a highly hydrophilic character with considerable conformational flexibility [1]. This tripeptide is primarily utilized as a research chemical in peptide chemistry, analytical method development, and biochemical pathway studies.

1 Sequence-defined Asn-Ser-Val tripeptide building block
2 Supports peptide chemistry, enzymology, and bioactivity screening
3 ChEBI-verified identity for reproducible experimentation

Why Generic Substitution Fails for Asn-Ser-Val


Tripeptide sequences with identical elemental composition (e.g., C12H22N4O6, MW 318.33) can exhibit markedly different biological and physicochemical behaviors due to variations in amino acid order, side-chain chemistry, and resultant conformational preferences [1]. Asn-Ser-Val presents a specific arrangement of a polar amide-bearing residue (Asn), a hydroxyl-containing residue (Ser), and a branched-chain hydrophobic residue (Val), generating a unique hydrogen-bonding network and solvation profile that cannot be replicated by sequence isomers such as Ala-Thr-Gln [1]. Generic substitution with sequence-scrambled or residue-substituted tripeptides thus risks altered substrate recognition, differential chromatographic retention, and inconsistent mass spectrometric fragmentation patterns, undermining reproducibility in quantitative bioanalytical workflows and enzyme activity assays.

Deamidation Rate

Asn-Ser deamidates far faster than Asn-Ala or Asn-Val; substitution may shift stability profiles and confound long-term assays.

Bioactivity Recognition

C-terminal valine governs ACE binding; even conservative replacements (e.g., Val→Ile) may alter inhibition outcomes.

Sensory Properties

Bitterness is sequence-dependent; generic “polar tripeptide” substitutions risk introducing aversive taste confounds in oral studies.

Asn-Ser-Val: Key Differentiating Evidence


Deamidation Stability: Asn-Ser vs. Asn-Ala/Asn-Val

Computational folding studies on tripeptides composed of Asp, Ser, and Val demonstrate that amino acid position (N-terminus, middle, C-terminus) significantly alters the minimal folding energy, independent of broad chemical classification (hydrophobic, acidic, or hydroxylic) [1]. Although this study employed Asp rather than Asn, the principle that sequence position—not merely composition—governs conformational stability directly applies to Asn-Ser-Val versus its sequence isomers. This positional sensitivity means that a simple compositional analog (e.g., Val-Ser-Asn or Ser-Asn-Val) will adopt a distinct low-energy conformation, potentially affecting molecular recognition, solubility, and chromatographic behavior.

Deamidation Half-Life
Cross-study comparable
t1/2 ≈ 1–2 days (Asn-Ser)
vs
t1/2 > 20 days (Asn-Ala/Val)
Supports deamidation kinetic study context
Model peptide data; validate in own buffer system
Peptide conformational analysis Computational peptide folding Sequence-property relationships

Bitterness Prediction vs. Hydrophobic Tripeptides

Asn-Ser-Val exhibits a computed XLogP3 of -5.8, topological polar surface area (TPSA) of 185 Ų, and 6 H-bond donors plus 7 H-bond acceptors [1]. These values place it at the highly hydrophilic end of the tripeptide spectrum. For comparison, a tripeptide with identical elemental composition but different sequence, such as Ala-Thr-Gln, shares the same molecular formula (C12H22N4O6, MW 318.33) but presents different spatial arrangement of polar and non-polar side chains, which is expected to yield distinct reversed-phase HPLC retention times and solid-phase extraction (SPE) recovery profiles based on established quantitative structure-retention relationship (QSRR) principles [1]. The high H-bond donor/acceptor count and large TPSA of Asn-Ser-Val predict strong aqueous solubility and minimal non-specific binding to hydrophobic stationary phases, in contrast to tripeptides containing more aliphatic residues.

Bitterness Prediction
Class-level inference
NSV predicted non-bitter
vs
NLV/NIV predicted strongly bitter
Supports bitterness screening context
Computational prediction; experimental taste data needed
Chromatographic method development Peptide purification Hydrophilicity profiling

ACE Inhibition: Negative Control vs. VNP

The classic N-glycosylation consensus sequon is Asn-X-Ser/Thr (X ≠ Pro). Asn-Ser-Val contains Asn at position 1 and Ser at position 2, but substitutes Val for the canonical Ser/Thr at position 3, rendering it a non-canonical or 'broken' sequon [1]. Research on oligosaccharyltransferase (OST) substrate specificity demonstrates that the identity of the third residue (+2 position relative to Asn) critically influences glycosylation efficiency [1]. Specifically, replacement of Ser at position +2 with Val has been shown to prevent N-glycosylation in certain archaeal systems [2]. This positions Asn-Ser-Val as a validated negative control or specificity probe in OST activity assays, in contrast to the canonical substrate Asn-Ser-Ser or Asn-Ser-Thr, which are efficiently glycosylated.

ACE Inhibitory Activity
Cross-study comparable
No inhibition detected (NSV)
vs
VNP IC50 = 6.4 µM
Supports ACE inhibition negative-control context
Spectrophotometric assay (FAPGG substrate, pH 8.3)
N-linked glycosylation Oligosaccharyltransferase substrate specificity Glycobiology tool compounds

Asn-Ser-Val: High-Value Applications


Deamidation Kinetics Reference Standard

Asn-Ser-Val serves as a sequence-defined, non-canonical sequon probe in OST enzyme assays. Its Val residue at the +2 position disrupts the Asn-X-Ser/Thr consensus, enabling researchers to discriminate genuine sequon-dependent glycosylation from background activity [1]. When used alongside canonical substrate tripeptides (e.g., Asn-Ser-Thr), Asn-Ser-Val establishes the specificity window of the assay, supporting inhibitor screening and mechanistic enzymology studies [1][2].

ACE Inhibition Negative Control

With a computed XLogP3 of -5.8 and TPSA of 185 Ų, Asn-Ser-Val represents an extreme hydrophilic calibrant for reversed-phase HPLC and HILIC method development [1]. Its substantial H-bonding capacity (6 donors, 7 acceptors) makes it a suitable probe for assessing column lot consistency, mobile phase optimization, and system suitability in peptide purification workflows where reproducible retention of polar analytes is critical [1].

Low-Bitterness Tripeptide for Formulation Prototyping

The unique fragmentation pattern of the Asn-Ser-Val sequence—influenced by the facile deamidation propensity of Asn and the characteristic immonium ions of Ser (m/z 60) and Val (m/z 72)—provides a well-defined standard for tuning collision-induced dissociation (CID) parameters and validating peptide identification search algorithms [1]. Its distinct MS/MS signature assists in differentiating true sequence assignments from isobaric interferences in complex biological matrices [1].

Conformational Standard for Computational Peptide Modeling and Structure-Activity Relationship (SAR) Benchmarking

As demonstrated by computational studies on Asp/Ser/Val tripeptides, amino acid position within short peptides profoundly affects folding energetics [2]. Asn-Ser-Val, with its characteristic Asx-turn propensity at the N-terminus and hydrophobic C-terminal Val anchor, can serve as a benchmarking sequence for validating molecular dynamics force fields, evaluating conformational sampling algorithms, and establishing baseline SAR for peptide lead optimization campaigns [1][2].

Application
Selection Property
Validation Focus
Deamidation kinetics reference standard
Rapid Asn-Ser deamidation rate
Separation of parent and deamidation products
ACE inhibition negative control
No detectable ACE inhibition
Differentiation from active ACE-inhibitory peptides
Low-bitterness formulation prototyping
Predicted non-bitter taste
Sensory evaluation in oral formulations
Quote Request

Request a Quote for L-Valine, L-asparaginyl-L-seryl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.